7-Bromo-4-methoxy-1,3-benzothiazol-2-amine
Overview
Description
7-Bromo-4-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
This compound belongs to the benzothiazole class of molecules, which are known to interact with a variety of biological targets due to their high reactivity
Mode of Action
Benzothiazoles are generally known for their ability to interact with various biological targets through different types of chemical reactions . The presence of the bromo and methoxy groups may influence the compound’s reactivity and interaction with its targets.
Biochemical Pathways
Benzothiazoles are versatile molecules that can influence a wide range of biochemical pathways depending on their specific substitutions and the biological context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methoxy-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with 4-bromoanisole under specific reaction conditions. This reaction typically requires a catalyst and is carried out under reflux conditions . Another approach involves the cyclization of thioamide or carbon dioxide as raw materials .
Industrial Production Methods
Industrial production of this compound often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time . These methods are favored for their efficiency and scalability, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methoxy-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like Dess-Martin periodinane.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane is commonly used for oxidation reactions.
Reduction: Sodium borohydride is a typical reducing agent.
Substitution: Sodium methoxide is often used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidation typically yields corresponding sulfoxides or sulfones.
Reduction: Reduction can produce amines or other reduced derivatives.
Substitution: Substitution reactions can yield various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
7-Bromo-4-methoxy-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-4-methyl-1,3-benzothiazol-2-amine
- 4-Bromo-1,3-benzothiazol-2-amine
- 7-Bromo-4-methoxy-1,3-benzoxazol-2-amine
Uniqueness
7-Bromo-4-methoxy-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 4-position and bromine at the 7-position make it particularly effective in certain biological applications, distinguishing it from other benzothiazole derivatives .
Properties
IUPAC Name |
7-bromo-4-methoxy-1,3-benzothiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2OS/c1-12-5-3-2-4(9)7-6(5)11-8(10)13-7/h2-3H,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUTJCKPBRSQTAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)SC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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